Famotidine propionate d'acide

Vue d'ensemble

Description

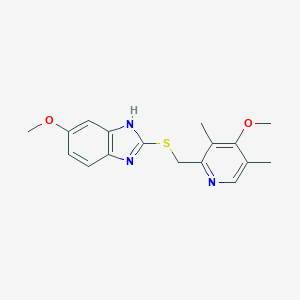

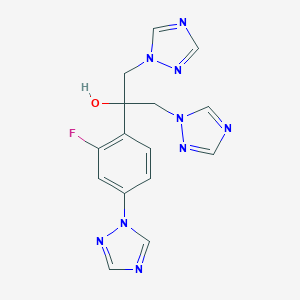

Famotidine propionic acid is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is primarily used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . Famotidine propionic acid retains the core structure of famotidine but incorporates a propionic acid moiety, potentially altering its pharmacokinetic and pharmacodynamic properties.

Applications De Recherche Scientifique

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: For investigating its effects on biological systems and potential therapeutic applications.

Medicine: As a potential drug candidate for treating conditions related to excessive stomach acid production.

Industry: In the development of new pharmaceuticals and chemical products.

Mécanisme D'action

Target of Action

Famotidine propionic acid primarily targets the histamine H2 receptors . These receptors play a crucial role in the regulation of gastric acid secretion. Famotidine is a competitive antagonist of these receptors, meaning it competes with histamine for binding to the H2 receptors .

Mode of Action

Famotidine propionic acid interacts with its targets by inhibiting the binding of histamine to the H2 receptors . This inhibition prevents the stimulation of gastric acid secretion by histamine . Famotidine is highly selective towards the H2 receptors and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The primary biochemical pathway affected by famotidine propionic acid is the gastric acid secretion pathway . By inhibiting the H2 receptors, famotidine reduces the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This leads to a reduction in the acidity of the stomach, which can help in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics

Famotidine has a bioavailability of 40-45% when taken orally . It exhibits a biexponential decay in plasma concentration-time profile, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . Famotidine is primarily eliminated unchanged in the urine . Its clearance is correlated with creatinine clearance, indicating that renal function can significantly impact the drug’s bioavailability .

Result of Action

The molecular and cellular effects of famotidine propionic acid’s action primarily involve the reduction of gastric acid secretion . This can lead to a decrease in the symptoms associated with conditions like gastric ulcers and GERD . Additionally, famotidine has been found to activate the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction, to prevent cytokine storm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of famotidine propionic acid. For instance, the presence of potent acids can reduce the oral absorption of famotidine by 20 to 30% . Furthermore, the drug’s anti-inflammatory effects can be influenced by factors such as the patient’s age and disease state . Famotidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that these factors should be considered when determining the appropriate dosage .

Analyse Biochimique

Biochemical Properties

Famotidine propionic acid may interact with various enzymes, proteins, and other biomolecules. Famotidine, for instance, is known to inhibit gastric acid secretion by competitively blocking histamine H2 receptors . Propionic acid, on the other hand, is a key player in glucose and lipid metabolism, influencing short-chain fatty acids (SCFAs)

Cellular Effects

The cellular effects of famotidine propionic acid could be diverse, given the roles of its components. Famotidine has been shown to trigger cell pyroptosis in gastric cancer cells , while propionic acid can influence glucose and lipid metabolism . Therefore, famotidine propionic acid might impact cell signaling pathways, gene expression, and cellular metabolism in various ways.

Molecular Mechanism

The molecular mechanism of action of famotidine propionic acid could involve a combination of the mechanisms of its components. Famotidine works by blocking the effects of histamine, inhibiting the production of gastric acid . Propionic acid, as part of SCFAs, can regulate glucose and lipid metabolism

Temporal Effects in Laboratory Settings

The temporal effects of famotidine propionic acid in laboratory settings could vary over time. Famotidine has been shown to have significant effects on cytokine storm in a lipopolysaccharide (LPS)-induced model

Dosage Effects in Animal Models

The effects of famotidine propionic acid could vary with different dosages in animal models. Famotidine is commonly used to treat stomach ulcers in dogs, cats, cattle, and small mammals

Metabolic Pathways

Famotidine propionic acid could be involved in various metabolic pathways. Famotidine is primarily metabolized in the liver , while propionic acid is a key intermediate in the metabolism of carbohydrates and fatty acids . The specific enzymes or cofactors that famotidine propionic acid interacts with, and its effects on metabolic flux or metabolite levels, require further study.

Transport and Distribution

The transport and distribution of famotidine propionic acid within cells and tissues could involve various transporters or binding proteins. Famotidine is known to be transported via multidrug and toxin extrusion protein 1 (MATE1)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of famotidine propionic acid typically involves the introduction of a propionic acid group to the famotidine molecule. This can be achieved through various organic synthesis techniques, including:

Nucleophilic substitution: Famotidine can undergo nucleophilic substitution reactions where a propionic acid derivative acts as the nucleophile.

Amidation reactions:

Industrial Production Methods: Industrial production of famotidine propionic acid would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch reactors: For controlled reaction conditions and scalability.

Continuous flow reactors: For efficient and consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: Famotidine propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could result in reduced forms of the compound.

Comparaison Avec Des Composés Similaires

Famotidine propionic acid can be compared with other histamine H2 receptor antagonists, such as:

Cimetidine: Another H2 receptor antagonist with a different chemical structure but similar pharmacological effects.

Ranitidine: Known for its use in treating similar conditions but with different potency and side effect profiles.

Nizatidine: Another H2 receptor antagonist with a unique structure and pharmacokinetic properties.

Uniqueness: Famotidine propionic acid’s uniqueness lies in its modified structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other H2 receptor antagonists. This could potentially result in improved efficacy, reduced side effects, or other therapeutic advantages.

Propriétés

IUPAC Name |

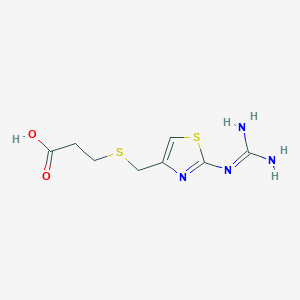

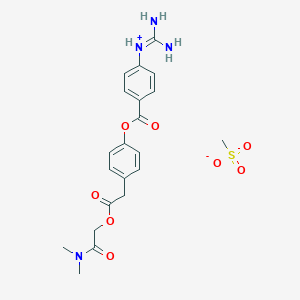

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGZXDCDUSGFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148312 | |

| Record name | Famotidine propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107880-74-0 | |

| Record name | Famotidine propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

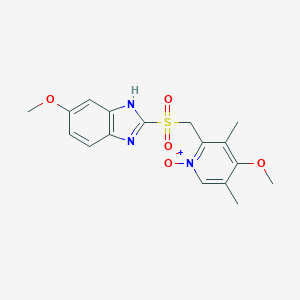

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)